molecular formula C6H8N2 B121137 4-(Aminomethyl)pyridine CAS No. 3731-53-1

4-(Aminomethyl)pyridine

Cat. No. B121137
CAS RN: 3731-53-1
M. Wt: 108.14 g/mol
InChI Key: TXQWFIVRZNOPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)pyridine (4-amp) is a compound that features both an amino and a pyridine group, which allows it to participate in a variety of chemical reactions and form complex structures. It is an asymmetric ligand that can react with silver(I) salts to produce a range of structural motifs, influenced by factors such as ligand ratio, anion type, hydrogen bonding, and pi-stacking interactions .

Synthesis Analysis

The synthesis of compounds related to 4-(aminomethyl)pyridine often involves starting from commercially available materials and employing strategies such as condensation reactions, aminohydroxylation, or epoxide-opening strategies. For instance, the synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, a compound with potential as a glycosidase inhibitor, starts from trans-4-hydroxy-L-proline and involves regio- and stereoselective introduction of functional groups . Another example is the synthesis of 4-amino-2,6-dialkylamino-pyridines from 2,6-difluoro-3,5-dichloro-pyridine, which is adaptable to combinatorial chemistry and can be performed in good yields .

Molecular Structure Analysis

The molecular structure of 4-(aminomethyl)pyridine derivatives can be quite variable, as demonstrated by the different structures formed when reacting with silver(I) salts. The ratio of ligand to metal, the type of anion, and the presence of additional ligands like 5,5'-dimethyl-2,2'-bipyridine can lead to one- and two-dimensional polymers, box-in-box chain link polymers, and two-dimensional sheets . Computational studies, such as those using density functional theory (DFT), can provide insights into the vibrational frequencies, NMR chemical shift values, and electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of 4-(aminomethyl)pyridine derivatives can be influenced by the presence of different functional groups. For example, the contrasting alkylations of 4-(dimethylaminomethyl)pyridine and 4-(dimethylamino)pyridine show the importance of resonance effects on nucleophilicity. The methylene group in 4-(dimethylaminomethyl)pyridine prevents resonance between the two nitrogen atoms, leading to exclusive alkylation at the amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(aminomethyl)pyridine derivatives can be predicted using computational tools. For instance, the ADMET properties of a novel synthesized compound from pyridine-4-carboxaldehyde and sulfadiazine were calculated using the Swiss ADME online tool. The antimicrobial activity of this compound was also studied, showing its potential in medicinal applications . Additionally, computational studies can explore the nonlinear optical (NLO) properties, such as electric dipole moment and hyperpolarizability, of these compounds .

Scientific Research Applications

Synthesis and Ligand Properties

4-(Aminomethyl)pyridine is used in the synthesis of various ligands. It can act as a terdendate ligand for metal ions when functionalized with aminomethyl, oxazolinyl, pyrazolyl, and methylimidazolyl groups. This versatility is crucial in the creation of monofunctional, bifunctional, and amphiphilic ligands, which are essential in coordination chemistry (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).

Structural Variability in Metal Complexes

The compound demonstrates remarkable variability in forming structures with metal ions. For example, with silver(I) salts, it produces a variety of one- and two-dimensional structural motifs, influenced by the ligand-to-metal ratio, anion type, hydrogen bonding, and pi-stacking. This adaptability in coordination environments is significant for designing metal-organic frameworks and other complex inorganic structures (Feazell, Carson, & Klausmeyer, 2006).

Applications in Organic-Inorganic Perovskites

When used in acid solution, 4-(Aminomethyl)pyridine can produce lead bromide frameworks of varying dimensions, ranging from zero-dimensional to two-dimensional structures. These frameworks have potential applications in materials science, particularly in the development of advanced perovskite materials with specific optical properties (Li, Zheng, Lin, & Lin, 2007).

Corrosion Inhibition

4-(Aminomethyl)pyridine derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies are crucial for understanding how these compounds can be used to protect metals against corrosion, which is a significant concern in many industrial applications (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).

Fluorescence Properties in Poly(pyridine-imide) Films

The compound plays a role in the creation of poly(pyridine-imide) films with distinct fluorescence properties. These films have potential applications as acid chemosensors and might be used in various analytical and diagnostic tools, particularly in detecting changes in pH or other chemical properties (Wang, Liou, Liaw, & Chen, 2008).

Safety And Hazards

4-(Aminomethyl)pyridine is known to cause severe skin burns and eye damage . It is recommended to follow safe industrial hygiene practices and always wear proper protective equipment when handling this compound .

Future Directions

While specific future directions for 4-(Aminomethyl)pyridine were not found in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests potential future research directions in the synthesis and application of 4-(Aminomethyl)pyridine and related compounds.

properties

IUPAC Name

pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQWFIVRZNOPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063153
Record name 4-Pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)pyridine

CAS RN

3731-53-1
Record name 4-Pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3731-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridylmethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinemethanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-pyridylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)pyridine
Reactant of Route 2
4-(Aminomethyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(Aminomethyl)pyridine
Reactant of Route 4
4-(Aminomethyl)pyridine
Reactant of Route 5
4-(Aminomethyl)pyridine
Reactant of Route 6
4-(Aminomethyl)pyridine

Citations

For This Compound
694
Citations
RP Feazell, CE Carson, KK Klausmeyer - Inorganic chemistry, 2006 - ACS Publications
The reaction of the asymmetric 4-(aminomethyl)pyridine (4-amp) ligand with silver(I) salts of trifluoromethanesulfonate (triflate, OTf - ), trifluoroacetate (tfa - ), or tetrafluoroborate (BF 4 - ) …
Number of citations: 86 pubs.acs.org
L Fu, L Zhang, S Wang, G Zhang, J Peng - Journal of Sol-Gel Science and …, 2017 - Springer
A new adsorbent was synthesized via functionalizing nano-silica with 4-(aminomethyl) pyridine for selective recovery of gold. The adsorbent was characterized by Fourier transform …
Number of citations: 24 link.springer.com
M Cegłowski, YW Marien, S Smeets… - Chemistry of …, 2021 - ACS Publications
The detection of hazardous compounds is of importance to control (drinking) water quality. Here, we report the development of poly(2-oxazoline)-based molecularly imprinted polymers (…
Number of citations: 9 pubs.acs.org
J Liang, W Fu, C Liu, X Li, Y Wang, D Ma, Y Li… - Chemical Research in …, 2022 - Springer
This paper describes the synthesis of FER zeolite using commercially available 4-(aminomethyl) pyridine as organic structure-directing agent (OSDA). FER zeolites were prepared in …
Number of citations: 1 link.springer.com
BMP Beebeejaun-Boodoo, M Rademeyer - Polyhedron, 2020 - Elsevier
Coordination polymers and metallocycles formed by the reactions of CoX 2 or HgX 2 , X = Cl − , Br − or I − , with the ditopic organic ligands (L) 3-(aminomethyl)pyridine, 3amp, or 4-(…
Number of citations: 1 www.sciencedirect.com
TMH Duong, S Nobusue, H Tada - Journal of Crystal Growth, 2020 - Elsevier
… In this work, we used two organic molecules, 4-aminomethyl pyridine (4AMPy) and 4-ethyl pyridine (4EtPy), whose sizes and structures are almost the same, and set out to test the effect …
Number of citations: 2 www.sciencedirect.com
AC Ribicki, BG Chemin, VJ Van Haandel… - Journal of Sol-Gel …, 2018 - Springer
A silsesquioxane based on a silica matrix and 4-(aminomethyl)pyridine group was successfully synthesized using the sol–gel process with the proposal of two different carbonic chain …
Number of citations: 18 link.springer.com
SJ Trepanier, S Wang - Organometallics, 1996 - ACS Publications
The reactions of Al(CH 3 ) 3 with 2-(aminomethyl)pyridine and 4-(aminomethyl)pyridine have been investigated. The reaction of Al(CH 3 ) 3 with 2-(aminomethyl)pyridine in a 1:1 ratio in …
Number of citations: 16 pubs.acs.org
K Gao, C Liu, W Zhang, K Wang… - Royal Society Open …, 2020 - royalsocietypublishing.org
Large single crystals of (4-(Aminomethyl)pyridinium) 2 MnCl 4 · 2H 2 O (1) were grown by slow evaporation of solution. The crystal structure was solved to be Pī, which belongs to the …
Number of citations: 3 royalsocietypublishing.org
Y Li, G Zheng, C Lin, J Lin - Solid State Sciences, 2007 - Elsevier
By varying the substituent position of aminomethyl on pyridine ring in acid solution, different dimensional lead bromide frameworks ranging from zero-dimension and one-dimension to …
Number of citations: 86 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.